
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aromatic sulfonyl fluorides It is characterized by the presence of two methyl groups, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride typically involves a multi-step process. One common method starts with the nitration of 2,5-dimethylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonyl group. Finally, the sulfonyl chloride intermediate is converted to the sulfonyl fluoride using a fluorinating agent such as potassium fluoride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl groups.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions to replace the sulfonyl fluoride group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nitro and sulfonyl groups make the aromatic ring more susceptible to electrophilic attack, while the sulfonyl fluoride group can be readily displaced by nucleophiles. These properties enable the compound to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1-nitrobenzene: Similar structure but lacks the sulfonyl fluoride group.
2-Nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both the nitro and sulfonyl fluoride groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo both electrophilic and nucleophilic substitution reactions sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C8H8FNO4S |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3 |
Clave InChI |
QYXLVHUACYPIKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)F)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)

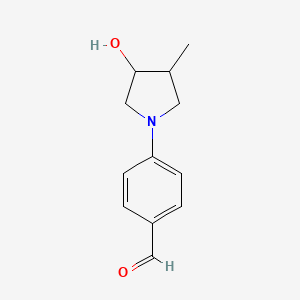


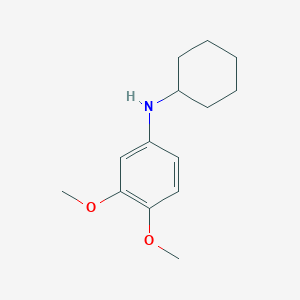
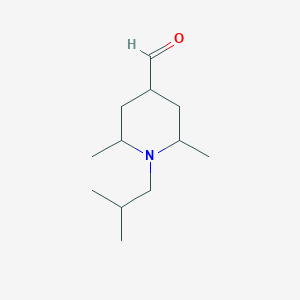
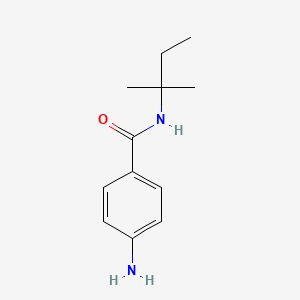
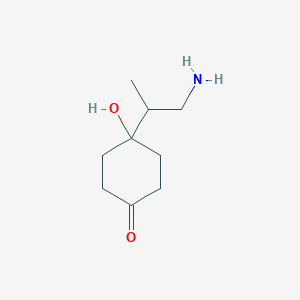
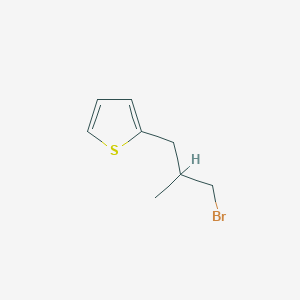
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)



